molecular formula C22H32N2O6 B11937482 cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Cat. No.: B11937482
M. Wt: 420.5 g/mol
InChI Key: NYGGUGZLUBNLTJ-IPMKNSEASA-N
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Description

Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenyl group, and several chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate typically involves multiple steps, including the formation of chiral centers and the coupling of different functional groups. One common approach is to start with the preparation of the chiral amine and acid components, followed by their coupling to form the final product. The reaction conditions often require the use of protecting groups, chiral catalysts, and specific solvents to ensure high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-amino-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
  • Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-hydroxy-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Uniqueness

Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

InChI

InChI=1S/C22H32N2O6/c1-14(2)13-17(19(29-3)21(26)24-28)20(25)23-18(15-9-5-4-6-10-15)22(27)30-16-11-7-8-12-16/h4-6,9-10,14,16-19,28H,7-8,11-13H2,1-3H3,(H,23,25)(H,24,26)/t17-,18+,19+/m0/s1

InChI Key

NYGGUGZLUBNLTJ-IPMKNSEASA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](C(=O)NO)OC)C(=O)N[C@H](C1=CC=CC=C1)C(=O)OC2CCCC2

Canonical SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Origin of Product

United States

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